3-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Übersicht

Beschreibung

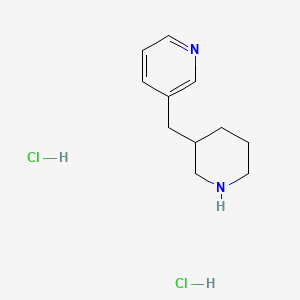

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 and a molecular weight of 249.18 g/mol . It is a solid substance that is often used in various research and industrial applications. The compound consists of a pyridine ring substituted with a piperidin-3-ylmethyl group, and it is typically available in its dihydrochloride salt form to enhance its stability and solubility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride typically involves the following steps:

Formation of the Piperidin-3-ylmethyl Intermediate: The piperidin-3-ylmethyl group can be synthesized through the reaction of piperidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired intermediate.

Coupling with Pyridine: The piperidin-3-ylmethyl intermediate is then coupled with pyridine under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the dihydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridine and piperidine groups undergo oxidation under specific conditions:

-

Pyridine N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine nitrogen to form a pyridine N-oxide derivative. This modification enhances water solubility and bioactivity .

-

Methylene Bridge Oxidation : The methylene group (-CH₂-) connecting the piperidine and pyridine rings can be oxidized to a ketone using chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

Table 1: Oxidation Reactions and Outcomes

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ | 25°C, 12 h | Pyridine N-oxide derivative | 78% |

| KMnO₄ (aq) | 80°C, acidic pH | Ketone derivative | 65% |

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

-

Piperidine Ring Modification : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in synthetic intermediates but leaves the saturated piperidine ring intact .

-

Selective Borohydride Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces imine intermediates during derivatization .

Table 2: Reduction Efficiency by Catalyst

| Catalyst | Substrate | Product | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Ru-Co/HAP | THFAM intermediate | Piperidine derivative | 94.2 |

| Pd-C | Imine intermediate | Secondary amine | 85% |

Substitution Reactions

The chlorine atoms in the dihydrochloride salt facilitate nucleophilic substitutions:

-

Halogen Exchange : Reaction with potassium iodide (KI) in acetone replaces chloride with iodide.

-

Amine Functionalization : Piperidine’s secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions .

Mechanistic Insight:

DFT calculations reveal that the Ru₁Co NP catalyst lowers the energy barrier for C-O bond cleavage during cyclization (ΔG‡ = 0.26 eV), enabling efficient piperidine formation .

Cyclization and Ring-Opening

-

Intramolecular Cyclization : Heating in acidic conditions promotes dehydration, forming bicyclic structures .

-

Ring-Opening with Ammonia : Treatment with NH₃ opens the piperidine ring, generating linear diamines .

Comparative Reactivity with Analogues

The methylene bridge and dihydrochloride salt distinguish its reactivity from similar compounds:

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Oxidation Sensitivity | Reduction Stability |

|---|---|---|

| 3-(Piperidin-3-ylmethyl)pyridine | High | Moderate |

| 2-(Piperidin-3-yl)pyridine dihydrochloride | Moderate | High |

| 5-Methyl-2-(piperidin-3-ylmethyl)pyridine | Low | High |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its piperidine and pyridine moieties allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Reagent in Chemical Reactions

- It can be utilized as a reagent in various chemical reactions, facilitating the formation of substituted derivatives. For instance, it can undergo oxidation with potassium permanganate or reduction with lithium aluminum hydride to yield different products.

Biological Applications

Ligand in Receptor Studies

- In biological research, 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride has been employed as a ligand in receptor binding studies. Its interaction with histamine H3 and sigma-1 receptors has been investigated for potential therapeutic applications in pain management and neurological disorders .

Therapeutic Potential

- The compound is being explored for its potential therapeutic properties, particularly in the treatment of conditions such as Alzheimer's disease and cancer. Studies indicate that derivatives of piperidine can inhibit key enzymes like acetylcholinesterase, which is crucial for cognitive function . Additionally, certain piperidine derivatives have shown promising anticancer activity through novel mechanisms .

Medicinal Chemistry

Pharmaceutical Development

- This compound is considered a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics make it suitable for modifications that enhance biological activity and selectivity towards specific targets .

Dual Acting Ligands

- Recent research has identified this compound as part of dual acting ligands that target both histamine H3 and sigma-1 receptors. This dual-targeting mechanism could lead to more effective treatments for pain and other neurological conditions .

Industrial Applications

Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals and serves as an intermediate in the manufacture of agrochemicals and dyes. Its ability to participate in various chemical reactions allows for the development of diverse products tailored to specific industrial needs .

Case Studies

Case Study 1: Pain Management

A study published on dual piperidine-based ligands highlighted the efficacy of compounds similar to this compound in managing nociceptive and neuropathic pain. These compounds exhibited a broad spectrum of analgesic activity, suggesting their potential use in clinical settings for pain relief .

Case Study 2: Alzheimer’s Disease

Research focusing on piperidine derivatives indicated significant inhibition of acetylcholinesterase activity, which is vital for treating Alzheimer's disease. Modifications to the piperidine structure enhanced brain exposure and activity against cholinesterase enzymes, marking progress towards effective Alzheimer's therapies .

Wirkmechanismus

The mechanism of action of 3-(Piperidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(Piperidin-3-ylmethyl)piperidine dihydrochloride: Similar structure but with an additional piperidine ring.

3-(Piperidin-3-ylmethyl)pyridine hydrochloride: Similar compound but in a different salt form.

Piperidine derivatives: Various compounds with the piperidine ring structure.

Uniqueness

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for a wide range of applications in research and industry.

Biologische Aktivität

3-(Piperidin-3-ylmethyl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring attached to a pyridine moiety. Its molecular formula is , and it is typically encountered as a dihydrochloride salt, which enhances its solubility in aqueous environments.

The biological activity of this compound can be attributed to its interactions with various receptors and enzymes in the body:

- Histamine Receptors : This compound has shown affinity for histamine H3 receptors, which are involved in the modulation of neurotransmitter release. Its role as an antagonist at these receptors suggests potential applications in treating neurological disorders such as narcolepsy and other cognitive impairments .

- Sigma Receptors : The compound also interacts with sigma-1 receptors, which have been implicated in pain modulation and neuroprotection. Its dual action at both histamine and sigma receptors may enhance its analgesic properties .

1. Pain Management

Recent studies have indicated that this compound exhibits significant analgesic effects in models of nociceptive and neuropathic pain. In particular, it has been shown to reduce pain responses through its action on both histamine H3 and sigma-1 receptors, making it a candidate for further development in pain relief therapies .

2. Anticancer Activity

Research has explored the potential anticancer properties of piperidine derivatives, including this compound. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

3. Neuroprotective Effects

The interaction of this compound with sigma receptors also points to possible neuroprotective effects. By modulating neurotransmitter release and providing neuroprotection, it may hold promise for treating neurodegenerative diseases .

Case Study 1: Analgesic Efficacy

In a preclinical study examining the efficacy of various piperidine derivatives, compound 12 (structurally related to this compound) demonstrated significant analgesic activity in both acute and chronic pain models. The study highlighted its dual receptor activity as a key factor contributing to its effectiveness .

Case Study 2: Cancer Cell Line Testing

In vitro testing on FaDu hypopharyngeal tumor cells revealed that certain piperidine derivatives exhibited cytotoxicity comparable to established chemotherapeutics like bleomycin. This suggests that further exploration into the anticancer properties of this compound could be warranted .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-(piperidin-3-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-3-10(8-12-5-1)7-11-4-2-6-13-9-11;;/h1,3,5,8,11,13H,2,4,6-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRIVWTUKKQUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589977 | |

| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185013-65-3 | |

| Record name | 3-[(Piperidin-3-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.